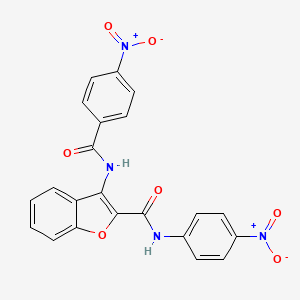
3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes benzofuran, nitrobenzamido, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.
Introduction of Nitro Groups: Nitration of the benzofuran core is achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Amidation Reaction: The nitrobenzofuran intermediate is then reacted with 4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Reduction: Formation of 3-(4-aminobenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between nitroaromatic compounds and enzymes or other biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and nitro groups.
作用机制
The mechanism of action of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran core may also play a role in binding to specific targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-(4-aminobenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide: A reduced form of the compound with amino groups instead of nitro groups.
3-(4-chlorobenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: A halogenated derivative with chlorine substituents.
Uniqueness
3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the presence of multiple nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in studies involving electron transfer processes and the development of materials with specific electronic characteristics.
属性
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O7/c27-21(13-5-9-15(10-6-13)25(29)30)24-19-17-3-1-2-4-18(17)33-20(19)22(28)23-14-7-11-16(12-8-14)26(31)32/h1-12H,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWJCWBFMHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














